3-[(Propan-2-yloxy)methyl]phenol
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Overview
Description
3-[(Propan-2-yloxy)methyl]phenol is an organic compound with the molecular formula C₉H₁₂O₂ It is a phenol derivative where the hydroxyl group is substituted with a propan-2-yloxy methyl group
Mechanism of Action
Target of Action
Compounds containing a propargyl group have been reported to have significant biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may interact with a variety of biological targets.
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that this compound may interact with its targets to induce biochemical changes.
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to oxidative stress and inflammation . Therefore, it’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Phenolic compounds are generally known for their good bioavailability and are well-absorbed in the gastrointestinal tract . They are also extensively metabolized, primarily in the liver, and are excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds .
Biochemical Analysis
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yloxy)methyl]phenol typically involves the reaction of phenol with propan-2-yloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5OH+CH3CH(OCH3)Cl→C6H4(OCH3)CH2OH+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yloxy)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[(Propan-2-yloxy)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
3-Methoxyphenol: A similar compound where the hydroxyl group is substituted with a methoxy group.
3-Ethoxyphenol: Another similar compound with an ethoxy group substitution.
Uniqueness
3-[(Propan-2-yloxy)methyl]phenol is unique due to the presence of the propan-2-yloxy methyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other phenol derivatives.
Biological Activity
3-[(Propan-2-yloxy)methyl]phenol, also known as 3-(isopropoxy)methylphenol, is an organic compound characterized by its phenolic structure and ether linkage. With the molecular formula C₁₀H₁₄O₂, this compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxyl group (-OH) and an ether functional group, which contribute to its moderate lipophilicity and reactivity. The specific substitution at the 3-position on the phenolic ring is crucial for its biological activity.
Chemical Structure
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural similarity to other phenolic compounds allows it to interact with various biological targets involved in inflammatory processes. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been evaluated for its analgesic potential. It appears to modulate pain pathways by interacting with receptors involved in pain perception, similar to other known analgesics.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Propan-2-yloxy)phenol | Para-substituted phenol | Exhibits stronger anti-inflammatory properties |
3-(Isopropyl)phenol | Isopropyl-substituted phenol | Known for potent analgesic effects |
4-Chloro-3-(propan-2-yloxymethyl)phenol | Chlorinated derivative | Enhanced lipophilicity and potential for higher bioactivity |
The unique aspect of this compound lies in its specific position of substitution on the phenolic ring, influencing both its biological activity and chemical reactivity compared to similar compounds.
Study on Anti-inflammatory Activity
A study conducted by researchers evaluated the anti-inflammatory effects of this compound in a mouse model of inflammation. The results indicated a significant reduction in paw edema when treated with the compound compared to control groups. The mechanism was attributed to the inhibition of COX enzymes and reduced production of pro-inflammatory cytokines.
Neuroprotection Research
Another investigation focused on the neuroprotective effects of this compound using cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound led to decreased cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential application in neurodegenerative disease models.
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOQLUAHHYQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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